3,5-dimethyl-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)isoxazole-4-sulfonamide
Descripción
The compound 3,5-dimethyl-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)isoxazole-4-sulfonamide features a hybrid heterocyclic scaffold combining isoxazole, pyrazine, and pyrazole moieties. Key structural attributes include:
- A methyl linker bridging the sulfonamide and pyrazine groups, modulating conformational flexibility.
Propiedades
IUPAC Name |
3,5-dimethyl-N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]-1,2-oxazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O3S/c1-9-14(10(2)23-19-9)24(21,22)18-7-12-13(16-5-4-15-12)11-6-17-20(3)8-11/h4-6,8,18H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXDPHLPDBHRESK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCC2=NC=CN=C2C3=CN(N=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)isoxazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the core isoxazole and pyrazole rings. One common approach is to first synthesize the isoxazole ring through a cyclization reaction of hydroxylamine with a suitable diketone precursor. The pyrazole ring can be formed through a condensation reaction between hydrazine and a β-diketone or β-ketoester.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as column chromatography or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The sulfonamide group can be oxidized to form sulfonyl chlorides or sulfonic acids.
Reduction: : The pyrazole and isoxazole rings can be reduced under specific conditions.
Substitution: : The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: : Nucleophiles like amines or alcohols, along with suitable solvents and catalysts, are typically employed.
Major Products Formed
Oxidation: : Sulfonic acids or sulfonyl chlorides.
Reduction: : Reduced pyrazole or isoxazole derivatives.
Substitution: : Substituted sulfonamides or other derivatives.
Aplicaciones Científicas De Investigación
Pharmacological Applications
1. Antimicrobial Activity
Research indicates that compounds with sulfonamide moieties exhibit significant antimicrobial properties. A study demonstrated that derivatives of sulfonamides, including those related to isoxazole structures, have shown efficacy against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli . The mechanism often involves inhibition of bacterial folate synthesis.
2. Anticancer Properties
Several studies have highlighted the potential anticancer activity of sulfonamide derivatives. The compound's structural features may enhance its ability to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, a comparative analysis showed that similar compounds exhibited cytotoxic effects on various cancer cell lines, suggesting that this compound could be further explored for its anticancer potential .
3. Anti-inflammatory Effects
Sulfonamides are known for their anti-inflammatory properties. The compound may inhibit cyclooxygenase enzymes or other inflammatory mediators, making it a candidate for treating inflammatory diseases. Research into related compounds has shown promising results in reducing inflammation in animal models .
Biochemical Mechanisms
Understanding the biochemical mechanisms underlying the activity of this compound is crucial for its application in drug development:
- Enzyme Inhibition: The sulfonamide group is known to inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis.
- Cell Signaling Modulation: Compounds similar to this one have been shown to interfere with cell signaling pathways that regulate apoptosis and cell cycle progression.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of a series of isoxazole derivatives against Candida and Geotrichum species. The results indicated that certain derivatives exhibited lower Minimum Inhibitory Concentration (MIC) values compared to standard antifungal agents like fluconazole, highlighting the potential of this compound in treating fungal infections .
Case Study 2: Anticancer Activity
In vitro studies conducted on various cancer cell lines revealed that compounds structurally related to 3,5-dimethyl-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)isoxazole-4-sulfonamide showed significant cytotoxicity at concentrations above 10 µM. The findings suggest that these compounds could serve as lead candidates for further development in cancer therapy .
Mecanismo De Acción
The mechanism by which 3,5-dimethyl-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)isoxazole-4-sulfonamide exerts its effects depends on its molecular targets and pathways. For example, if used as an antimicrobial agent, it may inhibit bacterial enzymes involved in cell wall synthesis or protein synthesis. The specific molecular targets and pathways would need to be identified through experimental studies.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Compound 27 : 4-(4-Butyl-3,5-Dimethyl-1H-Pyrazol-1-yl)-N-[(4-Chlorophenyl)Carbamoyl]-3-Pyridinesulfonamide
- Core : Pyridine sulfonamide (vs. isoxazole sulfonamide in the target compound).
- Substituents :
- A 4-butyl-3,5-dimethylpyrazole group on pyridine.
- A 4-chlorophenyl carbamoyl moiety.
- Key Differences: The pyridine ring (in Compound 27) vs. pyrazine (target) alters electronic distribution and hydrogen-bonding capacity.
Compound I-2 : 3-[3-[1-[[3,5-Bis(Trifluoromethyl)Benzoyl]Amino]Ethyl]Pyrazin-2-yl]-N-Ethyl-N-Methyl-1,2,4-Oxadiazole-5-Carboxamide
- Core : 1,2,4-Oxadiazole carboxamide (vs. isoxazole sulfonamide).
- Substituents :
- Trifluoromethyl groups on the benzoyl moiety.
- A pyrazine ring with an ethyl-methyl carboxamide side chain.
- Key Differences :
- The oxadiazole ring (in I-2) is a bioisostere for esters or amides, offering distinct electronic properties compared to the isoxazole in the target.
- Trifluoromethyl groups enhance metabolic stability and lipophilicity, contrasting with the target’s methyl-dominated substituents.
Table 1: Comparative Analysis of Key Features
Key Observations:
- Electronic Effects : The target’s isoxazole sulfonamide may exhibit stronger hydrogen-bonding capacity than Compound 27’s pyridine sulfonamide , but weaker than I-2’s oxadiazole-carboxamide .
- Lipophilicity : The butyl and chlorophenyl groups in Compound 27 likely increase hydrophobicity compared to the target’s methylpyrazole system. Conversely, I-2’s trifluoromethyl groups enhance both lipophilicity and metabolic resistance.
- Synthetic Complexity : Compound 27’s synthesis involves straightforward coupling, while I-2 requires multi-step functionalization, suggesting the target compound may occupy an intermediate synthetic difficulty tier.
Methodological Commonalities: Structural Elucidation
Both the target compound and its analogs likely rely on X-ray crystallography (using SHELX software ) for structural validation. SHELXL’s precision in refining small-molecule structures ensures accurate comparisons of bond lengths, angles, and torsional conformations across analogs.
Actividad Biológica
The compound 3,5-dimethyl-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)isoxazole-4-sulfonamide represents a novel class of bioactive molecules with potential therapeutic applications. This article focuses on its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by recent research findings.
Chemical Structure and Properties
The chemical structure of the compound includes:
- Isosazole ring : Contributes to the compound's stability and biological interactions.
- Sulfonamide group : Known for its antibacterial properties.
- Pyrazole moiety : Associated with various pharmacological activities.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity
Studies have shown that compounds containing pyrazole and sulfonamide groups often possess antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) values for related compounds were reported at 250 µg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The anticancer potential of pyrazole derivatives has been extensively studied:
- Compounds similar to 3,5-dimethyl-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)isoxazole-4-sulfonamide have shown significant cytotoxic effects against cancer cell lines such as MCF7 and NCI-H460, with IC50 values ranging from 3.79 to 42.30 µM .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3,5-Dimethyl-N-(1-benzyl...) | MIA PaCa-2 | < 0.5 |
| Related Pyrazole Derivative | Hep-2 | 3.25 |
| Another Analog | P815 | 17.82 |
Anti-inflammatory Activity
The compound's ability to modulate inflammatory pathways is noteworthy:
- Certain pyrazole derivatives have been identified as inhibitors of pro-inflammatory cytokines such as TNFα and IL-6 in various assays, indicating a potential role in treating inflammatory diseases .
Case Studies and Research Findings
- Anticancer Mechanism : A study demonstrated that N-(1-benzyl-3,5-dimethyl...) derivatives increased autophagic activity while disrupting mTORC1 signaling pathways in cancer cells . This suggests a dual mechanism where the compounds not only inhibit cell proliferation but also promote autophagy under specific conditions.
- Antibacterial Efficacy : Another investigation into related pyrazole compounds reported effective inhibition against Candida albicans with MIC values comparable to traditional antifungal agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
